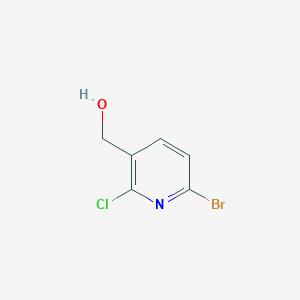

(6-Bromo-2-chloropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAIWEUPYUVFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743780 | |

| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-35-0 | |

| Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to (6-Bromo-2-chloropyridin-3-yl)methanol: Synthesis, Applications, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of (6-Bromo-2-chloropyridin-3-yl)methanol, a key halogenated pyridine derivative with the CAS number 929000-84-8 . This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates. It details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications as a versatile building block in medicinal chemistry and organic synthesis. Furthermore, this guide includes detailed, field-tested experimental protocols for its use in common synthetic transformations and robust safety and handling procedures to ensure operational excellence and laboratory safety.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated heterocyclic compounds are cornerstones of modern drug discovery and development. The specific placement of chloro and bromo substituents on a pyridine ring, as seen in this compound, offers a powerful synthetic scaffold. The chlorine and bromine atoms provide distinct reactivity profiles, enabling selective, stepwise functionalization through various cross-coupling reactions. The hydroxymethyl group at the 3-position serves as a versatile handle for further derivatization or as a crucial pharmacophoric element.

This guide aims to serve as a definitive resource for scientists working with this valuable intermediate, providing both foundational knowledge and practical, actionable protocols to accelerate research and development timelines.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 929000-84-8 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and chloroform. Limited solubility in water. |

Note: Physical properties such as melting point and boiling point can vary between suppliers and based on purity. Always refer to the supplier-specific Certificate of Analysis.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective laboratory-scale synthesis involves the selective reduction of a corresponding carboxylic acid or ester precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical pathway for the synthesis, starting from a commercially available pyridine precursor.

Caption: A simplified workflow for the synthesis of the target compound via reduction.

Detailed Laboratory Synthesis Protocol

This protocol describes the reduction of 2-chloro-6-bromopyridine-3-carbaldehyde to this compound.

Materials:

-

2-chloro-6-bromopyridine-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (sufficient volume to dissolve starting material)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2-chloro-6-bromopyridine-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add sodium borohydride portion-wise to the cooled solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to decompose any excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and residual salts, which is essential for obtaining a pure product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a white solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valued building block due to the differential reactivity of its halogen atoms. The bromo substituent is more reactive in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the chloro substituent. This allows for selective functionalization at the 6-position while leaving the 2-position available for subsequent transformations.

Key Synthetic Transformations

-

Suzuki Coupling: The bromine at the C6 position can be readily displaced with a variety of boronic acids or esters to form new carbon-carbon bonds. This is a cornerstone reaction for building molecular complexity.

-

Sonogashira Coupling: This reaction enables the introduction of terminal alkynes at the C6 position, a common strategy for creating rigid linkers or precursors for further cyclization reactions.

-

Buchwald-Hartwig Amination: The C6-Br bond can be converted to a C-N bond, allowing for the introduction of various amine functionalities, which are prevalent in pharmaceutically active compounds.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another point of diversification for library synthesis.

Workflow for Sequential Cross-Coupling

The following diagram outlines the strategic, sequential functionalization of the scaffold, highlighting its utility.

Caption: Sequential functionalization strategy for this compound.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation: Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5] If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[4]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically versatile and valuable intermediate for the construction of complex molecules, particularly in the pharmaceutical industry. Its unique pattern of halogenation allows for selective and sequential reactions, providing a reliable platform for scaffold decoration. The protocols and information presented in this guide offer a robust framework for the safe and effective use of this compound in a research and development setting.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.

- Aldrich. (2024). Safety Data Sheet for (6-Bromo-pyridin-2-yl)methanol.

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Bromopyridine.

- FUJIFILM Wako Chemicals. (2023). Safety Data Sheet for 2-Bromo-6-fluoropyridine.

- King-Pharm. (2026). This compound Product Page.

- Echemi. (2019). (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL Safety Data Sheet.

- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol Product Page.

-

PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol Compound Summary. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). (6-Bromopyridin-2-yl)methanol: A Comprehensive Overview.

- Lead Sciences. (n.d.). (6-Bromo-2-methoxypyridin-3-yl)methanol Product Page.

- BLD Pharm. (n.d.). (3-Bromo-6-chloropyridin-2-yl)methanol Product Page.

- ChemicalBook. (n.d.). This compound Product Page.

- BLD Pharm. (n.d.). 1227601-71-9|(3-Bromo-6-chloropyridin-2-yl)methanol.

-

G. Brahmachari, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Moldb. (n.d.). 6-Bromo-2-chloropyridin-3-ol.

- SpectraBase. (n.d.). (3-bromo-6-chloropyridin-2-yl)(4-chlorophenyl)methanol Spectrum.

-

PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol Compound Summary. Retrieved from [Link]

-

Stevens, M. F., et al. (1984). Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (6-Bromo-2-chloropyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for (6-bromo-2-chloropyridin-3-yl)methanol, a key building block in contemporary drug discovery and development. The synthesis is presented in a two-step sequence commencing with the commercially available 2-chloro-6-bromopyridine. The core transformations involve a highly regioselective ortho-lithiation and subsequent formylation to furnish the key intermediate, 6-bromo-2-chloronicotinaldehyde. This aldehyde is then selectively reduced to the target primary alcohol. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an attractive pharmacophore. Specifically, this compound offers three distinct points for diversification: the bromine and chlorine atoms, which can be selectively functionalized via various cross-coupling reactions, and the primary alcohol, which can be further elaborated through oxidation, esterification, or etherification. This trifunctional nature makes it a highly valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

This guide will detail a reliable and scalable synthesis of this compound, focusing on a logical and field-proven synthetic strategy.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, as illustrated below. This pathway is designed for efficiency and control, utilizing well-established and understood chemical transformations.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 6-Bromo-2-chloronicotinaldehyde via Ortho-lithiation and Formylation

The introduction of a formyl group at the C3 position of the pyridine ring is accomplished through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the chloro and bromo substituents to achieve high regioselectivity.

Causality Behind Experimental Choices

-

Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation. As a strong, non-nucleophilic base, it efficiently deprotonates the most acidic proton on the pyridine ring (at the C3 position) without undergoing nucleophilic aromatic substitution at the carbon-halogen bonds. The use of alkyllithium reagents like n-butyllithium could lead to competing halogen-metal exchange.

-

Reaction Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and to prevent side reactions.

-

Formylating Agent: N,N-Dimethylformamide (DMF) serves as an effective and readily available electrophile to introduce the formyl group.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 2-Chloro-6-bromopyridine | 192.44 | - | Commercially available |

| Diisopropylamine | 101.19 | 0.722 | Freshly distilled |

| n-Butyllithium | 64.06 | 0.68 (in hexanes) | Typically 2.5 M solution |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, freshly distilled |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |

| Saturated aq. NH4Cl | - | - | For quenching |

| Ethyl acetate | 88.11 | 0.902 | For extraction |

| Brine | - | - | For washing |

| Anhydrous MgSO4 or Na2SO4 | - | - | For drying |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled diisopropylamine (1.2 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA in situ.

-

In a separate flame-dried flask, dissolve 2-chloro-6-bromopyridine (1.0 eq.) in anhydrous THF.

-

Add the solution of 2-chloro-6-bromopyridine dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 6-bromo-2-chloronicotinaldehyde as a solid.

Caption: Workflow for the synthesis of 6-bromo-2-chloronicotinaldehyde.

Part 2: Selective Reduction of 6-Bromo-2-chloronicotinaldehyde to this compound

The second step involves the selective reduction of the aldehyde functionality to a primary alcohol.

Causality Behind Experimental Choices

-

Reducing Agent: Sodium borohydride (NaBH4) is an ideal reagent for this transformation.[1][2] It is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of more robust functional groups like aryl halides.[1][2] The use of a stronger reducing agent, such as lithium aluminum hydride (LiAlH4), could potentially lead to undesired side reactions, including reduction of the chloro group.

-

Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH4 reductions. They serve to both dissolve the substrate and protonate the intermediate alkoxide to yield the final alcohol product.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Notes |

| 6-Bromo-2-chloronicotinaldehyde | 220.45 | From Step 1 |

| Sodium borohydride (NaBH4) | 37.83 | |

| Methanol (MeOH) | 32.04 | Anhydrous |

| Dichloromethane (DCM) | 84.93 | For extraction |

| Deionized water | 18.02 | For workup |

| Brine | - | For washing |

| Anhydrous MgSO4 or Na2SO4 | - | For drying |

Procedure:

-

Dissolve 6-bromo-2-chloronicotinaldehyde (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. Effervescence may be observed.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a solid.

Caption: Workflow for the reduction of the aldehyde to the alcohol.

Characterization Data

Upon synthesis, the identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

-

6-Bromo-2-chloronicotinaldehyde:

-

1H NMR: Expect signals corresponding to the two aromatic protons and the aldehyde proton.

-

13C NMR: Expect signals for the pyridine ring carbons and the carbonyl carbon.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C6H3BrClNO). The isotopic pattern for bromine and chlorine should be observable.

-

-

This compound:

-

1H NMR: The aldehyde proton signal will be absent, and a new signal for the methylene protons (CH2OH) will appear, along with a broad singlet for the hydroxyl proton.

-

13C NMR: The carbonyl carbon signal will be replaced by a signal for the methylene carbon.

-

IR Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band from the aldehyde.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C6H5BrClNO).

-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of a directed ortho-metalation followed by a selective reduction ensures high yields and purity of the final product. This versatile building block is now readily accessible for further elaboration in the synthesis of complex molecules for pharmaceutical and agrochemical research. The protocols described herein are robust and can be adapted for various scales of production.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- MestReNova 14.1, Mestrelab Research S.L.

-

Sodium Borohydride - Common Organic Chemistry Reagents. [Link]

-

Vilsmeier-Haack Reaction. [Link]

-

Sodium Borohydride (NaBH4) Reduction. [Link]

-

Directed ortho Metalation. [Link]

Sources

(6-Bromo-2-chloropyridin-3-yl)methanol structural analysis

An In-depth Technical Guide to the Structural Analysis of (6-Bromo-2-chloropyridin-3-yl)methanol

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of the bromo, chloro, and methanol substituents on the pyridine ring is critical to its reactivity and its ability to be incorporated into larger target structures. An unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide provides a comprehensive overview of the essential analytical techniques and methodologies required to definitively characterize the structure of this compound. We will delve into the principles of spectroscopic and spectrometric analysis, supported by crystallographic methods, explaining not just the protocols but the scientific reasoning that underpins the interpretation of the resulting data.

Physicochemical & Safety Profile

A foundational step in any analysis is understanding the basic physical properties and handling requirements of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227599-35-0 | [3][4] |

| Molecular Formula | C₆H₅BrClNO | [4][5] |

| Molecular Weight | 222.47 g/mol | [5] |

| Appearance | Solid (Typical) | [6] |

| Melting Point | Not consistently reported; related isomers have melting points ranging from 34-67.5 °C. | [6][7] |

Safety & Handling: this compound and its isomers are classified as irritants.[5][8] Standard laboratory safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Core Methodologies for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The workflow below outlines the logical progression from initial characterization to definitive proof of structure.

Caption: Logic diagram for predicting the MS isotopic pattern for a compound with one Cl and one Br atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

Identify the molecular ion peak cluster around m/z 221, 223, and 225 (for the most common isotopes).

-

Verify that the relative intensities of the M, M+2, and M+4 peaks match the predicted ratio for a compound containing one chlorine and one bromine atom. [10][11] * Analyze the fragmentation pattern for characteristic losses (e.g., loss of -CH₂OH, -Cl, -Br).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the connectivity of the atoms, providing definitive proof of the substitution pattern on the pyridine ring. Both ¹H and ¹³C NMR are required for a complete analysis.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. For this compound, we expect to see:

-

Aromatic Protons: Two protons on the pyridine ring. Due to the electronegative halogen substituents, these protons will be downfield. They will appear as doublets due to coupling to each other.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two protons of the methanol group. The chemical shift will be influenced by the adjacent aromatic ring.

-

Hydroxyl Proton (-OH): A broad singlet that can exchange with D₂O. Its chemical shift is often variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows a signal for each unique carbon atom. For the target molecule, six distinct signals are expected:

-

Five Pyridine Carbons: The chemical shifts will be heavily influenced by the attached substituents. The carbons directly bonded to the electronegative bromine and chlorine atoms (C2 and C6) will be significantly shifted.

-

One Methylene Carbon (-CH₂OH): This will appear in the aliphatic region, typically around 60-70 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations |

| Pyridine H4/H5 | 7.5 - 8.5 (2H, doublets) | 120 - 155 | Protons couple to each other. |

| Methylene (-CH₂) | ~4.7 (2H, singlet) | ~60-65 | Signal integrates to 2 protons. |

| Hydroxyl (-OH) | Variable (1H, broad singlet) | - | Disappears upon D₂O shake. |

| Pyridine C2/C6 | - | ~140-160 | Carbons attached to halogens. |

| Pyridine C3 | - | ~130-140 | Carbon attached to the -CH₂OH group. |

Note: Predicted shifts are based on general principles for substituted pyridines. Actual values must be determined experimentally. [12][13] Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Structural Assignment:

-

Integrate the ¹H signals to confirm the proton count for each environment.

-

Analyze the coupling patterns (J-coupling) in the aromatic region to confirm the ortho/meta/para relationship of the protons.

-

Use 2D NMR (HSQC) to correlate each proton signal with its directly attached carbon, confirming the C-H framework.

-

Single-Crystal X-ray Diffraction

Expertise & Causality: This is the gold-standard technique for providing an unambiguous, three-dimensional map of the atomic positions in the solid state. [14][15]It is the ultimate arbiter of structure if a suitable single crystal can be grown. The resulting data not only confirms connectivity but also provides precise bond lengths, bond angles, and intermolecular interactions. [16][17] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [16]2. Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated. [16]4. Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

-

Validation: The final refined structure provides a definitive confirmation of the isomeric form of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial, crucial confirmation of the molecular formula and the presence of both bromine and chlorine through its unique isotopic signature. NMR spectroscopy then offers a detailed map of the molecular framework, confirming the specific substitution pattern on the pyridine ring. Finally, single-crystal X-ray diffraction, when feasible, delivers the ultimate, unequivocal proof of the three-dimensional structure. By following this multi-faceted analytical workflow, researchers can proceed with confidence in the identity and purity of this valuable synthetic intermediate.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes.

- MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.

- ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). This compound | 1227599-35-0.

- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.

- PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.

- YouTube. (2024). Mass spectrum of molecules with 1Br and 1Cl.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- SACTG | King-Pharm. (n.d.). 1227599-35-0 this compound.

- PubChem. (n.d.). (5-Bromo-6-chloropyridin-3-yl)methanol.

- Sigma-Aldrich. (2024). Aldrich 554146 - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.

- ChemicalBook. (2024). (2-BroMo-6-chloropyridin-3-yl)Methanol - Safety Data Sheet.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1227599-35-0 [chemicalbook.com]

- 4. 1227599-35-0 this compound [chemsigma.com]

- 5. (5-Bromo-6-chloropyridin-3-yl)methanol | C6H5BrClNO | CID 20583217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]

- 8. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (6-Bromo-2-chloropyridin-3-yl)methanol

Foreword: The Rationale of Spectroscopic Investigation

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds. The compound (6-Bromo-2-chloropyridin-3-yl)methanol is a key heterocyclic building block, offering multiple reaction sites for synthetic diversification. Its utility, however, is predicated on unambiguous structural verification. This guide provides a comprehensive framework for the spectroscopic analysis of this molecule. Given the limited availability of public, experimentally-derived spectra for this specific compound, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust analytical guide. Our objective is not merely to present data, but to elucidate the scientific reasoning behind the expected spectral outcomes, thereby empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is to understand the molecule's structure and to outline a logical workflow for its characterization. The numbering convention used throughout this guide is critical for assigning spectroscopic signals.

Diagram 1: Molecular Structure and IUPAC Numbering

A systematic approach ensures that data from multiple techniques is integrated to build a cohesive and validated structural assignment. The following workflow represents a best-practice model for characterizing a novel or synthesized compound.

Diagram 2: Spectroscopic Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity.[3] For this compound, we anticipate signals for two aromatic protons, a methylene group, and a hydroxyl proton. The electron-withdrawing nature of the nitrogen atom, as well as the chlorine and bromine substituents, will significantly deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-4 | ~ 7.75 | Doublet (d) | ~ 8.0 | Deshielded by adjacent bromine (C6) and coupled to H-5. |

| H-5 | ~ 7.35 | Doublet (d) | ~ 8.0 | Coupled to H-4. Less deshielded than H-4. |

| -CH₂- | ~ 4.70 | Singlet (s) or Doublet (d)* | ~ 6.0 (if coupled) | Adjacent to the aromatic ring and the hydroxyl group. |

| -OH | ~ 2.5 - 4.0 | Broad Singlet (br s) or Triplet (t)* | ~ 6.0 (if coupled) | Exchangeable proton; its position and multiplicity are solvent and concentration-dependent. |

*Note: Coupling between the -CH₂- and -OH protons may or may not be observed, depending on the solvent purity (presence of D₂O) and temperature. In many cases, rapid proton exchange decouples them, resulting in two singlets.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.[1] The pyridine ring carbons are expected in the aromatic region (110-160 ppm), with their exact shifts influenced by the attached substituents.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~ 152 | Attached to electron-withdrawing Cl and adjacent to N. |

| C6 | ~ 142 | Attached to electron-withdrawing Br and adjacent to N. |

| C4 | ~ 140 | Aromatic CH, significantly deshielded. |

| C5 | ~ 128 | Aromatic CH. |

| C3 | ~ 135 | Aromatic carbon bearing the methanol group. |

| -CH₂- | ~ 62 | Aliphatic carbon attached to an oxygen and an aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

-

Optional: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.[4] The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3400 - 3200 | O-H stretch | Broad, Medium-Strong | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Medium-Weak | Aliphatic C-H (-CH₂-) |

| 1600 - 1450 | C=C and C=N stretch | Medium-Strong (multiple bands) | Pyridine Ring |

| 1250 - 1000 | C-O stretch | Strong | Alcohol C-O |

| ~1100 | C-Cl stretch | Medium | Aryl-Chloride |

| ~1050 | C-Br stretch | Medium | Aryl-Bromide |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.[5] Aromatic compounds typically show a multitude of bands in their spectra.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum.

-

Processing: The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[9] For halogenated compounds, the isotopic distribution is a key diagnostic feature.

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), ratio of ~3:1.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), ratio of ~1:1.

This means the molecular ion (M⁺) will not be a single peak but a cluster of peaks.

Predicted Mass Spectrometry Data

| m/z Value | Ion Assignment | Comments |

|---|---|---|

| 221 / 223 / 225 | [M]⁺ | Molecular Ion Cluster. The primary peak at m/z 221 corresponds to [C₆H₅⁷⁹Br³⁵ClNO]⁺. The peak at m/z 223 will be a combination of [C₆H₅⁸¹Br³⁵ClNO]⁺ and [C₆H₅⁷⁹Br³⁷ClNO]⁺. The peak at m/z 225 corresponds to [C₆H₅⁸¹Br³⁷ClNO]⁺. The relative intensities of this cluster are highly characteristic. |

| 190 / 192 / 194 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 142 / 144 | [M - Br]⁺ | Loss of a bromine radical. The remaining ion will still show the ~3:1 chlorine isotope pattern. |

| 186 / 188 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining ion will still show the ~1:1 bromine isotope pattern. |

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan a range that includes the expected molecular weight, e.g., m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one Br and one Cl atom.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting the spectroscopic data of this important chemical intermediate. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a robust benchmark for researchers. By following the outlined experimental protocols and understanding the underlying chemical principles, scientists can achieve unambiguous structural verification, a critical step in advancing drug development and chemical synthesis.

References

-

Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Online] Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Online] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Online] Available at: [Link]

-

Slideshare. (2017). Structural elucidation by NMR(1HNMR). [Online] Available at: [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Online] Available at: [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. [Online] Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Online] Available at: [Link]

-

Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4388-4397. [Online] Available at: [Link]

-

Socratic Q&A. (n.d.). Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jchps.com [jchps.com]

- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide to the Safe Handling of (6-Bromo-2-chloropyridin-3-yl)methanol and Related Halogenated Pyridine Methanols

An In-Depth Technical Guide for Researchers and Scientists

Executive Summary

(6-Bromo-2-chloropyridin-3-yl)methanol is a halogenated pyridine derivative, a class of compounds widely utilized as building blocks in pharmaceutical and agrochemical synthesis.[1] While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be established by analyzing its structural components—a brominated and chlorinated pyridine ring coupled with a primary alcohol. Based on data from close structural analogs, this compound should be presumed to be a significant irritant to the skin, eyes, and respiratory tract.[2]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers and drug development professionals, emphasizing the causality behind safety protocols to foster a proactive safety culture. The procedures outlined herein are synthesized from authoritative safety data sheets (SDS) for structurally similar chemicals and established best practices for handling hazardous laboratory reagents.

Compound Identification and Inferred Hazard Profile

Chemical Identity

A precise understanding of the molecule is fundamental to anticipating its reactivity and hazards.

| Identifier | Data |

| IUPAC Name | This compound |

| CAS Number | 1227601-71-9[3] |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Chemical Structure |

GHS Hazard Classification (Inferred)

Due to the absence of a dedicated Safety Data Sheet for this specific compound, its hazard profile is inferred from closely related analogs like (6-Bromo-pyridin-2-yl)methanol and general data on halogenated pyridines.[2] The presence of halogen atoms on the pyridine ring and the methanol functional group dictates its likely irritant properties.

| GHS Classification | Hazard Statement | Pictogram |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[2] | |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[2] | |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Warning

Rationale for Classification: Halogenated aromatic systems are often irritating to biological tissues. The pyridine nitrogen can interact with physiological receptors, and the compound's potential to be a fine, airborne powder increases the risk of respiratory exposure.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The most effective strategy follows the "Hierarchy of Controls," which prioritizes engineering and administrative solutions over sole reliance on PPE.

Engineering Controls

The primary defense is to minimize exposure at the source.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain potentially harmful dusts and vapors, preventing inhalation.[4]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[4]

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should never be the only line of defense.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a full face shield should be worn over the goggles.[6]

-

Skin Protection:

-

Gloves: Wear double-layered chemical-resistant gloves, such as nitrile gloves.[7] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect against skin contact.[7]

-

-

Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, if there is a potential for aerosol generation outside of a containment device or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Safe Handling and Storage Protocols

Standard Handling Protocol

This protocol is designed to minimize dust generation and prevent cross-contamination.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware).

-

Don PPE: Put on all required PPE as detailed in Section 3.2.

-

Weighing: Tare a suitable container (e.g., a vial or beaker) on the balance inside the fume hood. Carefully transfer the solid this compound from its stock bottle to the tared container using a clean spatula. Avoid creating airborne dust.

-

Transfer: If adding to a reaction vessel, do so slowly and carefully within the fume hood. If making a solution, add the solvent to the solid to minimize dust.

-

Post-Handling: Tightly cap the stock bottle and the container with the weighed compound.

-

Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated weigh paper and gloves as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[9]

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidents.

-

Container: Store in a tightly sealed, original container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4] The storage area should be locked or otherwise secured to restrict access.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[7]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[5]

Accidental Release Measures (Spill Cleanup)

This protocol applies to minor laboratory spills (typically <100g of solid). For major spills, evacuate the area and contact emergency services.[9]

Caption: A stepwise workflow for responding to a minor chemical spill.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent pads) must be treated as hazardous chemical waste.

-

Segregation: This compound is a halogenated organic waste. It must be collected in a dedicated, clearly labeled hazardous waste container, separate from non-halogenated waste streams.[7]

-

Procedure: Collect waste in a compatible, sealed container (e.g., a high-density polyethylene jar). Label the container clearly with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[9]

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[5]

Toxicological Information (Inferred)

While no specific toxicological studies have been performed on this compound, the GHS classifications from its analogs provide a strong basis for assessing its potential effects.

-

Acute Effects: The primary hazards are irritation upon direct contact.

-

Skin: Causes redness, itching, and potential inflammation.[2]

-

Eyes: Causes serious irritation, which may include pain, redness, and watering. Prolonged contact could lead to damage.[2]

-

Inhalation: Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]

-

-

Chronic Effects: Data on long-term exposure is not available. As with many halogenated pyridines, repeated or prolonged exposure could potentially lead to systemic effects, and it is prudent to minimize exposure at all times.[10][11]

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.

References

-

Methanol - Safety Data Sheet. (n.d.). Carl ROTH.[Link]

-

(3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem. (n.d.). National Center for Biotechnology Information.[Link]

-

(6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. (n.d.). National Center for Biotechnology Information.[Link]

-

Pyridine Hazard Summary. (2002). New Jersey Department of Health.[Link]

-

Pyridine - Safety Data Sheet. (n.d.). Carl ROTH.[Link]

-

Flammable Liquids and Solids - Standard Operating Procedure. (2016). The Sarpong Group, UC Berkeley.[Link]

-

Pyridine: general information. (2024). GOV.UK.[Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Bromo-6-chloropyridin-2-yl)methanol | [frontierspecialtychemicals.com]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. sarponggroup.com [sarponggroup.com]

- 10. nj.gov [nj.gov]

- 11. gov.uk [gov.uk]

An In-depth Technical Guide to (6-Bromo-2-chloropyridin-3-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are particularly prominent due to their ability to engage in hydrogen bonding and other key interactions within biological targets. (6-Bromo-2-chloropyridin-3-yl)methanol emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its trifunctional nature—possessing a bromine atom, a chlorine atom, and a hydroxymethyl group on a pyridine core—offers a rich platform for selective and sequential chemical modifications.

The strategic placement of two distinct halogen atoms provides orthogonal handles for diverse cross-coupling and nucleophilic substitution reactions, while the methanol group offers a site for esterification, oxidation, or further extension. The inclusion of chlorine, in particular, is a well-validated strategy in drug design; more than 25% of the top 250 top-selling pharmaceuticals in 2019 contained at least one chlorine atom, highlighting its role in modulating physicochemical and pharmacokinetic properties.[1]

This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, commercial availability, synthetic strategies, and applications. It is designed to serve as a practical resource for laboratory scientists leveraging this scaffold in the pursuit of novel therapeutics.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in any research endeavor. This compound is a solid at room temperature, and its key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | ChemicalBook[2] |

| CAS Number | 1227599-35-0 | ChemicalBook[2][3] |

| Molecular Formula | C₆H₅BrClNO | PubChem[4] |

| Molecular Weight | 222.47 g/mol | PubChem[4] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF) | General Chemical Principles |

Commercial Availability and Strategic Procurement

This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. It is typically offered in various purities (e.g., >95%, >98%), and quantities ranging from milligrams to multi-gram scales.

Key Procurement Considerations:

-

Supplier Validation: Source from reputable vendors known for consistent quality control and comprehensive analytical data (e.g., NMR, LC-MS).

-

Purity Requirements: The required purity level should be dictated by the sensitivity of the subsequent synthetic steps. For example, palladium-catalyzed reactions often demand high purity starting materials to avoid catalyst poisoning.

-

Safety Data Sheet (SDS): Always obtain and thoroughly review the supplier-specific SDS prior to handling the compound. The SDS provides critical, legally mandated safety, handling, and disposal information.

Synthesis and Derivatization: A Platform for Molecular Diversity

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the molecular structure, a crucial strategy in building libraries of compounds for structure-activity relationship (SAR) studies.

Rationale for Orthogonal Reactivity

The term "orthogonal" in this context refers to the ability to react one functional group selectively in the presence of others. The bromo, chloro, and hydroxymethyl groups on this scaffold exhibit distinct chemical reactivities:

-

C6-Bromine: This position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the greater reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) catalysts.

-

C2-Chlorine: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. It is generally less reactive in cross-coupling reactions than the C6-bromine, allowing for selective chemistry.

-

C3-Methanol: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution.

This predictable reactivity hierarchy is the cornerstone of its utility in medicinal chemistry.

Caption: Orthogonal reactivity of this compound.

Illustrative Synthesis Protocol

While this compound is commercially available, understanding its synthesis provides insight into its chemistry. A plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. The following protocol is an illustrative example.

Objective: To synthesize this compound.

Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology (Conceptual):

-

Nitration: 2,6-Dichloropyridine is nitrated under harsh acidic conditions (e.g., fuming HNO₃/H₂SO₄) to introduce a nitro group, primarily at the 3-position, yielding 2,6-dichloro-3-nitropyridine.

-

Causality: The electron-withdrawing chlorine atoms and the pyridine nitrogen deactivate the ring towards electrophilic substitution, requiring strong conditions. The 3-position is the most favorable site for nitration.

-

-

Reduction: The nitro group of 2,6-dichloro-3-nitropyridine is reduced to an amine using standard methods like iron powder in acidic medium or catalytic hydrogenation (H₂, Pd/C) to give 2,6-dichloropyridin-3-amine.

-

Sandmeyer Reaction (Bromination): The resulting amine is converted to a diazonium salt using sodium nitrite (NaNO₂) and an acid, which is then treated with a copper(I) bromide (CuBr) solution to install the bromine at the 6-position, yielding 6-bromo-2-chloro-3-aminopyridine after a series of steps to achieve this specific isomer. Note: Achieving this specific isomer requires a multi-step, regiocontrolled strategy that is non-trivial.

-

Conversion to Methanol: The final conversion of a functional group at the 3-position to a methanol group would likely involve multiple steps, for instance, formylation followed by reduction. A more direct route may start from a precursor already containing a suitable functional group at C3.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules.

Case Study: Synthesis of C-Nucleoside Analogues

A key example of its application is in the synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides.[5] In a study by Hocek and colleagues, the related precursor, 6-bromo-2-chloro-3-iodopyridine, was coupled with a protected deoxyribose glycal via a Heck reaction.[5] This work demonstrates the utility of the 6-bromo-2-chloropyridine core as a stable scaffold for creating complex molecules designed to mimic natural nucleosides. Although the resulting compounds in this particular study did not show significant antiviral or cytostatic effects, the synthetic strategy validates the chemical robustness and utility of the scaffold for generating molecular libraries.[5] The ability to perform chemoselective Pd-catalyzed cross-coupling reactions at the bromine position was a key enabling feature of this work.[5]

Potential as a Scaffold for Kinase Inhibitors

Pyridine-based scaffolds are ubiquitous in the field of kinase inhibitor drug discovery. The distinct substitution vectors offered by this compound make it an attractive starting point for targeting ATP-binding sites.

-

The C6 position can be elaborated with aryl or heteroaryl groups via Suzuki coupling to explore the solvent-front region.

-

The C2 position can be substituted with amines via SNAr to form critical hydrogen bonds with the kinase hinge region.

-

The C3-methanol can be used as a linker to attach solubilizing groups or to probe for interactions in other nearby pockets.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure. The following information is synthesized from safety data for closely related structural isomers and should be supplemented by the supplier-specific SDS.[6][7]

GHS Hazard Profile (Anticipated):

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

| Parameter | Recommended Procedure |

| Engineering Controls | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7] |

| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, call a physician.[6] |

| First Aid: Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[6] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[6] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[6] |

| Disposal | Waste material must be disposed of in accordance with national and local regulations. Do not allow product to enter drains. |

Conclusion

This compound stands out as a high-value building block for chemical and pharmaceutical research. Its commercial availability and, more importantly, its well-defined orthogonal reactivity make it an ideal starting point for the synthesis of complex molecular architectures. By enabling selective modifications at three distinct positions, it provides medicinal chemists with a powerful tool to systematically explore chemical space and optimize lead compounds in drug discovery programs. A thorough understanding of its properties, handling requirements, and chemical reactivity is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. "(6-Bromopyridin-2-yl)methanol". National Center for Biotechnology Information. [Online]. Available: [Link]

-

Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(27), 4537-4546. [Online]. Available: [Link]

-

PubChem. "(5-Bromo-6-chloropyridin-3-yl)methanol". National Center for Biotechnology Information. [Online]. Available: [Link]

-

S. G. Mahadevappa, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 14(11), 103417. [Online]. Available: [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. [Online].

-

PubChem. "(3-Bromopyridin-2-yl)methanol". National Center for Biotechnology Information. [Online]. Available: [Link]

-

Vignan's Foundation for Science, Technology & Research. Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches. [Online]. Available: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1227599-35-0 [chemicalbook.com]

- 3. This compound CAS#: 1227599-35-0 [m.chemicalbook.com]

- 4. (5-Bromo-6-chloropyridin-3-yl)methanol | C6H5BrClNO | CID 20583217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

literature review of (6-Bromo-2-chloropyridin-3-yl)methanol

An In-Depth Technical Guide to (6-Bromo-2-chloropyridin-3-yl)methanol: Synthesis, Reactivity, and Applications

Introduction

This compound is a trifunctional heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a hydroxymethyl group at strategic positions, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the bromo and chloro substituents, combined with the synthetic handle of the methanol group, allows for a stepwise and controlled elaboration of the molecule. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1227599-35-0 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [3] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, chloroform, and dichloromethane; slightly soluble in water. | Inferred from similar compounds[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding carbonyl precursor, such as 6-bromo-2-chloronicotinaldehyde or an ester of 6-bromo-2-chloronicotinic acid. The latter is often more accessible. The following protocol outlines a representative synthetic route starting from 6-bromo-2-chloronicotinic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Esterification of 6-bromo-2-chloronicotinic acid

The initial step involves converting the carboxylic acid to a more readily reducible ester, such as the methyl ester. This protects the acidic proton and facilitates a smooth reduction.

-

Materials: 6-bromo-2-chloronicotinic acid (1.0 eq), Methanol (as solvent), Sulfuric acid (catalytic amount), Round-bottom flask, Reflux condenser.

-

Procedure:

-

Suspend 6-bromo-2-chloronicotinic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 6-bromo-2-chloronicotinate, which can often be used in the next step without further purification.

-

Step 2: Reduction of the Ester to the Alcohol

A mild reducing agent like sodium borohydride is typically sufficient for this transformation, offering good chemoselectivity by not affecting the halogen substituents.

-

Materials: Methyl 6-bromo-2-chloronicotinate (1.0 eq), Sodium borohydride (NaBH₄, 2.0-3.0 eq), Methanol or Ethanol (as solvent), Round-bottom flask.

-

Procedure:

-

Dissolve the crude methyl 6-bromo-2-chloronicotinate in methanol or ethanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Caption: Synthetic pathway for this compound.

Chemical Reactivity: A Platform for Orthogonal Synthesis

The true utility of this compound lies in the differential reactivity of its three functional groups. This allows for selective, sequential modifications, a concept known as orthogonal synthesis.

Palladium-Catalyzed Cross-Coupling Reactions at C-6

The carbon-bromine (C-Br) bond is weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[5] This crucial difference enables selective functionalization at the 6-position (C-Br) under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a Schlenk tube, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[5]

-

Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at C-2

In contrast to cross-coupling, the reactivity pattern is reversed for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 2-position is activated by the strong electron-withdrawing effect of the adjacent ring nitrogen.[5] This makes the C-2 position susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols), while the C-6 bromine remains largely unreactive under these conditions.

Generalized Protocol for SNAr with an Amine:

-

In a sealable reaction vial, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base if the amine is provided as a salt (e.g., DIPEA).

-

Add an anhydrous polar aprotic solvent such as DMF or NMP.[5]

-

Seal the vial and heat in an oil bath at 100-140 °C for 6-24 hours.

-